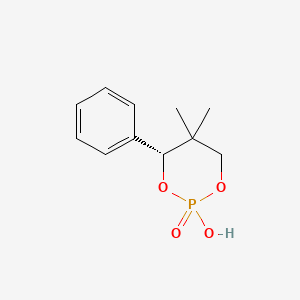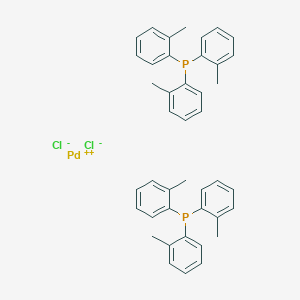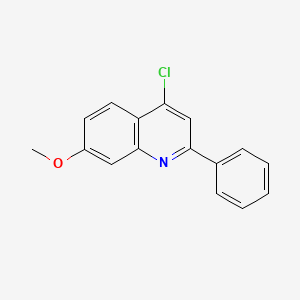
4-Chloro-7-methoxy-2-phenylquinoline
概要
説明
4-Chloro-7-methoxy-2-phenylquinoline (4-CMPQ) is a quinoline derivative that has been studied extensively for its potential applications in organic synthesis and scientific research. It is a colorless solid with a melting point of 227-229°C and a boiling point of 315-316°C. 4-CMPQ is a relatively new compound, having been first synthesized in the early 2000s. Since then, it has been studied for its potential applications in organic synthesis, as well as its biochemical and physiological effects.
科学的研究の応用
Antimalarial Activity
Quinoline derivatives have been historically significant in the treatment of malaria. The quinoline nucleus is a common motif in many antimalarial drugs, such as chloroquine and mefloquine4-Chloro-7-methoxy-2-phenylquinoline could be investigated for its potential antimalarial properties, given its structural similarity to these compounds .
Anticancer Properties
Cancer research has utilized quinoline derivatives due to their ability to interfere with various biological pathways4-Chloro-7-methoxy-2-phenylquinoline may exhibit anticancer activity by targeting specific enzymes or receptors involved in cancer cell proliferation .
Antibacterial and Antifungal Uses
The antibacterial and antifungal activities of quinoline derivatives make them valuable in the development of new antibiotics and antifungals. Research could explore the efficacy of 4-Chloro-7-methoxy-2-phenylquinoline against resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Effects
Quinoline compounds have shown promise as anti-inflammatory and analgesic agents4-Chloro-7-methoxy-2-phenylquinoline could be synthesized and evaluated for its potential to reduce inflammation and alleviate pain .
Cardiovascular Applications
Some quinoline derivatives have been found to possess cardiotonic properties. Investigating 4-Chloro-7-methoxy-2-phenylquinoline for its cardiovascular effects could lead to the development of new treatments for heart diseases .
Central Nervous System (CNS) Activity
Quinoline derivatives can have various effects on the CNS, including anticonvulsant and neuroprotective actions4-Chloro-7-methoxy-2-phenylquinoline might be studied for its potential CNS activities, which could contribute to treatments for neurological disorders .
Hypoglycemic Activity
The hypoglycemic activity of quinoline derivatives makes them candidates for diabetes treatment4-Chloro-7-methoxy-2-phenylquinoline could be assessed for its ability to regulate blood sugar levels .
Miscellaneous Applications
Quinoline derivatives are versatile and can be functionalized for a variety of uses4-Chloro-7-methoxy-2-phenylquinoline might find applications in fields such as material science, as sensors, or in other industrial applications where its unique properties can be utilized .
Each of these applications warrants detailed research and exploration to fully understand the potential of 4-Chloro-7-methoxy-2-phenylquinoline in scientific and medical fields. The compound’s diverse biological activities make it a promising candidate for the development of new therapeutic agents and other practical applications. The synthesis of this compound and its derivatives, as well as the investigation into its bioactivity, are crucial steps in harnessing its full potential .
特性
IUPAC Name |
4-chloro-7-methoxy-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-19-12-7-8-13-14(17)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSITKSXXHTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444476 | |
| Record name | 4-Chloro-7-methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxy-2-phenylquinoline | |
CAS RN |
189816-05-5 | |
| Record name | 4-Chloro-7-methoxy-2-phenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189816-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

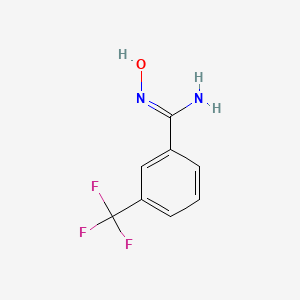
![N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline](/img/no-structure.png)


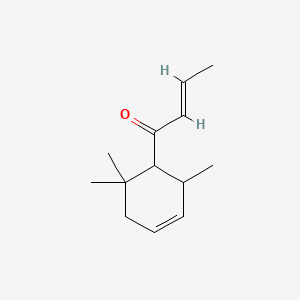

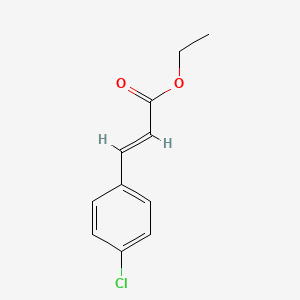
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)
